Cas no 85721-33-1 (Ciprofloxacin)

Ciprofloxacin is a synthetic antibiotic belonging to the fluoroquinolone class, offering broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Its key advantages lie in its rapid bactericidal action, high oral bioavailability, and ability to penetrate into tissues, making it an effective treatment for various bacterial infections.
Ciprofloxacin structure
Ciprofloxacin structure
商品名:Ciprofloxacin
CAS番号:85721-33-1
MF:C17H18FN3O3
メガワット:331.341527462006
MDL:MFCD00185755
CID:60910
PubChem ID:2764

Ciprofloxacin 化学的及び物理的性質

名前と識別子

    • Ciprofloxacin
    • 1-cyclopropyl-6-fluoro-4-oxo-7-(1-piperazinyl)-1,4-dihydro-3-quinolinecarbox
    • ciloxan
    • ciprobid
    • ciproiv
    • euciprin
    • CIPROBAY
    • CIPROFLOXACIN (BASE)
    • Baycip
    • Cipmbay
    • Ciprine
    • Cipro
    • CPFX
    • 1-Cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid
    • 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic Acid
    • Ciprofloxacine
    • Ciproxan
    • Ciprofloxacina
    • Cipro IV
    • Ciprofloxacino
    • Ciprofloxacinum
    • Ciproquinol
    • Cipromycin
    • Ciproflox
    • Ciprocinol
    • Ciproxina
    • Ciprinol
    • Bernoflox
    • Septicide
    • Bacquinor
    • Ciprodar
    • Cifloxin
    • Cipro XR
    • Roxytal
    • Italnik
    • Fimoflox
    • Corsacin
    • Citopcin
    • Ciprogis
    • Superocin
    • Ciprowin
    • Ciprolon
    • Ciprecu
    • BAY q 3939
    • Zumaflox
    • Proflox
    • Ciproxine
    • Ciprolin
    • Spitacin
    • Quintor
    • Quinolid
    • Proflaxin
    • Probiox
    • Ipiflox
    • Rancif
    • Ciriax
    • Ciplus
    • Baflox
    • Loxan
    • Cilab
    • Cycin
    • Cixan
    • Unex
    • 1-Cyclopropyl-6-f
    • Bay-09867
    • 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid (ACI)
    • 1-Cyclopropyl-6-fluoro-1,4-dihydro-7-(1-piperazinyl)-4-oxo-3-quinoline carboxylic acid
    • 1-Cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-quinoline-3-carboxylic acid
    • 1-Cyclopropyl-6-fluoro-4-oxo-7-piperazin-4-ium-1-ylquinoline-3-carboxylate
    • ARD 3150
    • AuriPro
    • BAY-q 3939
    • Catex
    • Ciflafin
    • Cinthocip 500
    • Ciprobay 100
    • Ciprodac
    • Ciprofloxacillin
    • Ciprolet
    • Ciprolet DS
    • Cipromed
    • Cipronex
    • Cipropol
    • Ciproval
    • Ciprovet
    • Ciprox
    • Ciproxim
    • Cunesin
    • Cyclofloxacin
    • Infu-luxacin
    • Inhaled ciprofloxacin ARD 3150
    • Lipoquin
    • MeSH ID: D002939
    • Novidate
    • Oftacifox
    • Otiprio
    • OTO 201
    • Phytaflox
    • Procip
    • Profloxacin
    • Pulmaquin
    • Quinox XR
    • Urociproxin
    • MDL: MFCD00185755
    • インチ: 1S/C17H18FN3O3/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24/h7-10,19H,1-6H2,(H,23,24)
    • InChIKey: MYSWGUAQZAJSOK-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C(=O)C2C(=CC(N3CCNCC3)=C(C=2)F)N(C2CC2)C=1)O
    • BRN: 3568352

計算された属性

  • せいみつぶんしりょう: 331.13300
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 7
  • 重原子数: 24
  • 回転可能化学結合数: 3
  • 複雑さ: 571
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 何もない
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): -1.1
  • トポロジー分子極性表面積: 72.9

じっけんとくせい

  • 色と性状: 無味、苦味、淡黄色または白色に近い結晶粉末
  • 密度みつど: 1.0350
  • ゆうかいてん: 265°C(dec.)(lit.)
  • ふってん: 581.8°C at 760 mmHg
  • フラッシュポイント: 46℃
  • ようかいど: Soluble in 0.1N HCl at 25mg/ml. Poorly soluble in DMSO
  • PSA: 74.57000
  • LogP: 1.97710
  • ようかいせい: 水に溶解し、メタノールに微溶解し、エタノールに不溶である
  • マーカー: 2314

Ciprofloxacin セキュリティ情報

Ciprofloxacin 税関データ

  • 税関コード:3004909090
  • 税関データ:

    中国税関コード:

    3004909090

Ciprofloxacin 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T1640-5g
Ciprofloxacin
85721-33-1 99.89%
5g
¥ 671 2023-09-07
LKT Labs
C3262-5 g
Ciprofloxacin
85721-33-1 ≥98%
5g
$59.30 2023-07-11
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
HC7331-25g
Ciprofloxacin
85721-33-1 ≥98%
25g
¥350元 2023-09-15
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
HC7331-5g
Ciprofloxacin
85721-33-1 ≥98%
5g
¥120元 2023-09-15
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
BZP1175-100mg
Ciprofloxacin
85721-33-1 HPLC≥98%
100mg
¥260元 2023-09-15
DC Chemicals
DCAPI1372-250 mg
Ciprofloxacin (Cipro)
85721-33-1 >99%
250mg
$500.0 2022-02-28
S e l l e c k ZHONG GUO
S2027-50mg
Ciprofloxacin
85721-33-1 99.97%
50mg
¥647.01 2023-09-15
eNovation Chemicals LLC
K36287-5g
CIPROFLOXACIN
85721-33-1 97%
5g
$110 2024-06-08
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R017183-5g
Ciprofloxacin
85721-33-1 98%
5g
¥50 2024-05-21
abcr
AB347974-25 g
Ciprofloxacin, 98%; .
85721-33-1 98%
25 g
€135.20 2023-07-19

Ciprofloxacin 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Solvents: Dimethyl sulfoxide
リファレンス
Regioselective nucleophilic substitution of halogen derivatives of 1-substituted 4-oxo-1,4-dihydroquinoline-3-carboxylic acids
Hermecz, Istvan; et al, Heterocycles, 1998, 48(6), 1111-1116

ごうせいかいろ 2

はんのうじょうけん
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Sulfolane
1.2 Reagents: Sodium acetate Solvents: Water
リファレンス
Process for preparation of quinolinecarboxylic acid derivatives via boron complexes
, Spain, , ,

ごうせいかいろ 3

はんのうじょうけん
1.1 Catalysts: Zirconium dioxide (sulfonic acid derivative absorbed on ferrite) Solvents: Water ;  22 min, reflux
リファレンス
Nano-Fe3O4@ZrO2-SO3H as Highly Efficient Recyclable Catalyst for the Green Synthesis of Fluoroquinolones
Nakhaei, Ahmad; et al, Letters in Organic Chemistry, 2018, 15(9), 739-746

ごうせいかいろ 4

はんのうじょうけん
1.1 Solvents: Pyridine
リファレンス
Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids
Sanchez, Joseph P.; et al, Journal of Medicinal Chemistry, 1988, 31(5), 983-91

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dimethyl sulfoxide ;  1.7 min, 150 °C
1.2 Solvents: Dimethyl sulfoxide ;  6.7 min, 150 °C
1.3 Reagents: Sodium hydroxide Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 7, rt
リファレンス
A Rapid Total Synthesis of Ciprofloxacin Hydrochloride in Continuous Flow
Lin, Hongkun; et al, Angewandte Chemie, 2017, 56(30), 8870-8873

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Water ;  6 h, rt
リファレンス
Design, synthesis and biological evaluation of novel quinoline analogues as HIV-1 integrase inhibitor
Deo, K. D.; et al, International Journal of Pharmaceutical Sciences and Research, 2020, 11(3), 1210-1223

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Sodium bicarbonate Solvents: Water
リファレンス
Ciprofloxacin-Tethered 1,2,3-Triazole Conjugates: New Quinolone Family Compounds to Upgrade Our Antiquated Approach against Bacterial Infections
Agarwal, Alka ; et al, ACS Omega, 2022, 7(3), 2725-2736

ごうせいかいろ 8

はんのうじょうけん
1.1 Solvents: 1,1′-Biphenyl, mixt. with 1,1′-oxybis[benzene]
リファレンス
Process for N-cyclopropylation of aromatic amines, particularly quinolones and naphthyridines.
, World Intellectual Property Organization, , ,

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Toluene ;  -78 °C; 30 min, -78 °C
1.2 10 min, -78 °C; 1 h, -78 °C → rt; 1 h, rt
1.3 Solvents: Dimethyl sulfoxide ;  rt; rt → 120 °C; 2 h, 120 °C; 120 °C → 90 °C
1.4 Reagents: Sodium hydroxide ;  1 h, 90 °C; 90 °C → rt
1.5 Reagents: Hydrochloric acid Solvents: Water ;  pH 7, rt
リファレンス
A Consolidated and Continuous Synthesis of Ciprofloxacin from a Vinylogous Cyclopropyl Amide
Tosso, N. Perrer ; et al, Journal of Organic Chemistry, 2019, 84(6), 3370-3376

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water ;  1 h, reflux
1.2 Reagents: Acetic acid ;  pH 7, rt
リファレンス
Regioselective synthesis of quinolone antibacterials via borate complex of quinolonecarboxylic acid
Heravi, Majid M.; et al, Journal of Chemical Research, 2005, (9), 578-579

ごうせいかいろ 11

はんのうじょうけん
1.1 Solvents: Dimethyl sulfoxide ;  6 h, 95 °C; cooled
1.2 Reagents: Acetic acid ;  pH 7
リファレンス
Improved synthesis of ciprofloxacin
Li, Zhuang; et al, Youjifu Gongye, 2008, (2), 11-12

ごうせいかいろ 12

はんのうじょうけん
リファレンス
Sustainable and Efficient CuI-NPs-Catalyzed Cross-Coupling Approach for the Synthesis of Tertiary 3-Aminopropenoates, Triazoles, and Ciprofloxacin
Nayal, Onkar S.; et al, Asian Journal of Organic Chemistry, 2018, 7(4), 776-780

ごうせいかいろ 13

はんのうじょうけん
リファレンス
Preparation method of ciprofloxacin lactate from ciprofloxacin hydrochloridePreparation method of ciprofloxacin lactate and sodium chloride injectionPreparation of ciprofloxacin lactate
Lin, Guoquan; et al, China, 1993, 24(11), 484-5

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  2 h, 0 °C → rt
リファレンス
N1-benzofused modification of fluoroquinolones reduces activity against gram-negative bacteria
Laws, Mark; et al, ChemRxiv, 2019, 1, 1-38

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Sodium bicarbonate Solvents: Water
リファレンス
Design, synthesis and antimicrobial evaluation of novel glycosylated-fluoroquinolones derivatives
Mohammed, Aya A. M.; et al, European Journal of Medicinal Chemistry, 2020, 202,

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Potassium hydroxide
リファレンス
Process for preparing 1-substituted-6-fluoro-4-oxo-7- (1-piperazinyl)-1,4-dihydroquinoline-3-carboxylic acid, a novel intermediate useful in said process, and a process for preparing said intermediate
, Canada, , ,

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water ;  reflux
リファレンス
Advantageous Use of Ionic Liquids for the Synthesis of Pharmaceutically Relevant Quinolones
Cannalire, Rolando ; et al, European Journal of Organic Chemistry, 2018, 2018(23), 2977-2983

ごうせいかいろ 18

はんのうじょうけん
1.1 Solvents: Dimethyl sulfoxide ;  2 h, 110 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  1.5 h, reflux
1.3 Reagents: Acetic acid ;  pH 7; cooled
リファレンス
Process improvement on synthesis of ciprofloxacin
Hu, Ai-xi; et al, Hecheng Huaxue, 2006, 14(6), 640-642

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Triethylamine ,  (4-Azidophenyl)methyl (2,5-dioxo-1-pyrrolidinyl) carbonate Solvents: Tetrahydrofuran ;  12 h, rt
1.2 Solvents: Water ;  cooled
リファレンス
Polymer-Based Bioorthogonal Nanocatalysts for the Treatment of Bacterial Biofilms
Huang, Rui; et al, Journal of the American Chemical Society, 2020, 142(24), 10723-10729

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Sodium bicarbonate Solvents: Water
リファレンス
Design, synthesis and biological evaluation of ciprofloxacin tethered bis-1,2,3-triazole conjugates as potent antibacterial agents
Kant, Rama; et al, European Journal of Medicinal Chemistry, 2016, 124, 218-228

ごうせいかいろ 21

はんのうじょうけん
1.1 Catalysts: Molybdate(42-), triacontakis[μ-(acetato-κO:κO′)]doheptacontaaquaoctacontahecta-μ… Solvents: Water ;  20 min, reflux
リファレンス
Fast and green method to synthesis of quinolone carboxylic acid derivatives using giant-ball nanoporous isopolyoxomolybdate as highly efficient recyclable catalyst in refluxing water
Mirzaie, Yahya; et al, Journal of the Mexican Chemical Society, 2017, 61(1), 35-40

ごうせいかいろ 22

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water ;  90 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 7.5
リファレンス
Synthesis of a library of Ciprofloxacin analogues by means of sequential organic synthesis in microreactors
Schwalbe, Thomas; et al, QSAR & Combinatorial Science, 2005, 24(6), 758-768

ごうせいかいろ 23

はんのうじょうけん
1.1 Reagents: Pyridine
リファレンス
Pyridonecarboxylic acid antibacterial agents. Part 7. A new synthetic route to 7-halo-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, an intermediate for the synthesis of quinolone antibacterial agents
Egawa, Hiroshi; et al, Journal of Heterocyclic Chemistry, 1987, 24(1), 181-5

ごうせいかいろ 24

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Toluene ;  4 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water
1.3 Solvents: Water ;  1 h, reflux; 14 h, 115 °C
リファレンス
Convenient one pot synthesis of some fluoroquinolones in aqueous media
Abaee, M. Saeed; et al, Heterocyclic Communications, 2005, 11(5), 415-418

ごうせいかいろ 25

はんのうじょうけん
1.1 Solvents: Dimethyl sulfoxide ;  rt
1.2 5 min, rt; rt → 50 °C; 1 h, 50 °C; 50 °C → 60 °C; 2 h, 60 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  1 h, 60 - 70 °C; 70 °C → rt
1.4 Reagents: Acetic acid ;  30 min, pH 6.8, rt; pH 6.8, rt → 0 °C; 30 min, pH 6.8, 0 °C
リファレンス
In situ process for the synthesis of Ciprofloxacin
Coll, Alberto Palomo; et al, Afinidad, 2001, 58(494), 276-280

ごうせいかいろ 26

はんのうじょうけん
1.1 Solvents: Dimethyl sulfoxide
1.2 Reagents: Sodium hydroxide Solvents: Dimethyl sulfoxide ,  Water
リファレンス
Trimethylsilyl esters and solvates of chelates of quinoline-3-carboxylic acids, and their preparation and use in a process for quinolone antibacterials.
, Spain, , ,

ごうせいかいろ 27

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ,  Benzene
リファレンス
Process for the preparation of quinoline-3-carboxylic acid derivatives
, India, , ,

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Amadis Chemical Company Limited
(CAS:85721-33-1)Ciprofloxacin
A841426
清らかである:99%
はかる:1kg
価格 ($):159.0